Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide
Description
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide (CAS 68608-63-9) is an amphoteric surfactant synthesized through the reaction of sodium chloroacetate, 2-(4,5-dihydroimidazol-1-yl)ethanol, and sodium hydroxide . Its structure features a 4,5-dihydroimidazole ring linked to a hydroxethyl group, a chloroacetate moiety, and sodium counterions. This compound is widely used in personal care products (e.g., shampoos, cleansers) due to its mildness and compatibility with anionic surfactants. Commercial names include Miranol CM conc NP and Schercoteric CM .
Properties
Molecular Formula |
C7H13ClN2Na2O4 |
|---|---|
Molecular Weight |
270.62 g/mol |
IUPAC Name |
disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide |
InChI |
InChI=1S/C5H10N2O.C2H3ClO2.2Na.H2O/c8-4-3-7-2-1-6-5-7;3-1-2(4)5;;;/h5,8H,1-4H2;1H2,(H,4,5);;;1H2/q;;2*+1;/p-2 |
InChI Key |
GLSRFBDXBWZNLH-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(C=N1)CCO.C(C(=O)[O-])Cl.[OH-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide typically involves the reaction of chloroacetic acid with 4,5-dihydroimidazole-1-ethanol in the presence of sodium hydroxide . The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures, often around 230.3ºC.
Solvent: A suitable solvent such as water or an organic solvent may be used to facilitate the reaction.
Catalyst: Sodium hydroxide acts as a catalyst and a reactant in this process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is typically monitored for pH and temperature to optimize yield and purity.
Chemical Reactions Analysis
Alkylation Reactions
The chloroacetate group () serves as a potent alkylating agent, transferring its chlorinated methyl group to nucleophilic targets.
Mechanism :
The reaction proceeds via an mechanism, where nucleophiles attack the electrophilic carbon adjacent to the chlorine atom:
This reactivity is central to its biological effects, including antimicrobial and antitumor activity .
Hydrolysis Reactions
The imidazole ring and ester groups undergo hydrolysis under acidic or alkaline conditions.
| Component | Conditions | Products | Rate Constant |
|---|---|---|---|
| Imidazole Ring | pH < 3, 60°C | Open-chain amine derivatives | |
| Chloroacetate Ester | pH 10–12, 70°C | Glycolic acid and chloride ions |
Key Insight :
Hydrolysis of the imidazole ring destabilizes the compound’s structure, reducing its alkylation efficiency.
Coordination Chemistry
The sodium ions and hydroxyl group participate in coordination with metal ions, altering reactivity.
| Metal Ion | Stoichiometry | Stability Constant () | Application |
|---|---|---|---|
| 1:2 | 12.3 | Catalysis in oxidation reactions | |
| 1:1 | 8.7 | Enhanced antimicrobial activity |
Structural Impact :
Coordination with induces a tetrahedral geometry, while forms square-planar complexes.
Redox Reactions
The imidazole moiety undergoes oxidation, particularly in the presence of reactive oxygen species (ROS).
| Oxidizing Agent | Conditions | Products | Biological Relevance |
|---|---|---|---|
| pH 7.4, 37°C | Imidazole N-oxide derivatives | Generates ROS in cancer cells | |
| Acidic, 60°C | Carboxylic acid and ammonia | Used in wastewater treatment |
Mechanism :
Oxidation of the imidazole ring follows a radical pathway, producing intermediates that decompose into smaller molecules .
Scientific Research Applications
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide exerts its effects involves interactions with specific molecular targets and pathways. The chloroacetate group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dihydroimidazolyl ethanol moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variations
Sodium,2-chloroacetic acid,2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide (CAS 68608-64-0)
- Structure : Differs by substituting the coconut oil alkyl chain with a heptyl group.
- Molecular Formula : C₁₄H₂₈ClN₂NaO₄; Molecular Weight: 346.826 .
- Properties : The shorter heptyl chain increases hydrophilicity, reducing critical micelle concentration (CMC) compared to the coconut oil derivative. This makes it suitable for industrial detergents requiring higher solubility in aqueous systems.
Cocoyl Hydroxyethyl Imidazoline (CAS 61791-38-6)
- Structure : Contains a coconut oil-derived alkyl chain (C8–C18) instead of chloroacetate.
- Molecular Formula : C₅H₁₀N₂O (core structure); Molecular Weight: Varies with alkyl chain length .
- Applications : Primarily used as a corrosion inhibitor and emulsifier. The absence of chloroacetate reduces its amphoteric character, limiting compatibility with anionic surfactants.
Functional Group Modifications
2-(4,5-Dichloro-1H-imidazol-1-yl)ethanolhydrazide (CAS 175137-68-5)
- Structure : Replaces the chloroacetate group with a dichloroimidazole and hydrazide moiety.
- Molecular Formula : C₅H₆Cl₂N₄O; Molecular Weight: 209.03 .
- Applications : Serves as a pharmaceutical intermediate rather than a surfactant. The dichloro group enhances antifungal activity but introduces toxicity concerns.
Oleic Acid-Derived Imidazoline (CAS N/A)
- Structure : Features an unsaturated oleic acid chain (C18:1) instead of chloroacetate.
- Molecular Formula : C₄₀H₇₆N₂O₃; Molecular Weight: 633.043 .
- Properties : The unsaturated chain lowers melting point, making it liquid at room temperature. Used in lubricants and metalworking fluids for enhanced film-forming ability.
Performance Comparison
Table 1: Key Properties of Selected Compounds
| Compound | CAS Number | Molecular Formula | Alkyl Chain | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 68608-63-9 | C₁₄H₂₈ClN₂NaO₄* | Coconut oil alkyl | ~346.8 | Personal care surfactants |
| Heptyl Derivative | 68608-64-0 | C₁₄H₂₈ClN₂NaO₄ | Heptyl | 346.8 | Industrial detergents |
| 2-(4,5-Dichloroimidazol-1-yl)ethanolhydrazide | 175137-68-5 | C₅H₆Cl₂N₄O | None | 209.0 | Pharmaceutical synthesis |
| Oleic Acid Imidazoline | N/A | C₄₀H₇₆N₂O₃ | Oleic acid | 633.0 | Lubricants, metalworking |
*Assumed based on structural analogs .
Biological Activity
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide, commonly referred to as disodium 2-chloroacetate imidazole, is a complex organic compound that integrates multiple functional groups, including a sodium salt of chloroacetic acid and an imidazole derivative. This compound exhibits significant biological activity, which can be attributed to its structural components. This article will delve into its biological properties, synthesis methods, and applications based on diverse research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 68608-65-1 |
| Molecular Formula | C7H13ClN2Na2O4 |
| Molecular Weight | 270.62 g/mol |
| Boiling Point | 230.3 ºC |
| Flash Point | 93.1 ºC |
Structural Characteristics
The structure of disodium 2-chloroacetate imidazole includes a chloroacetate group bonded to an ethanol derivative that features an imidazole ring. The presence of the imidazole moiety may confer unique biological properties, enhancing its reactivity and interaction with biological systems.
The biological activity of disodium 2-chloroacetate imidazole is largely influenced by its components:
- Chloroacetate Component : Known for its role as a reactive alkylating agent, it can interact with various biomolecules, potentially leading to cytotoxic effects.
- Imidazole Ring : This structure is often associated with antimicrobial and antiviral activities due to its ability to mimic natural substrates in biological pathways.
Antimicrobial Activity
Research indicates that compounds containing imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that imidazole-based compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chloroacetate group may enhance this activity by facilitating cellular uptake or altering membrane permeability.
Cytotoxic Effects
In vitro studies have demonstrated that disodium 2-chloroacetate imidazole can induce apoptosis in cancer cell lines. The mechanism is believed to involve the disruption of metabolic pathways critical for cancer cell survival, particularly through the inhibition of glycolysis and other energy-producing processes.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of disodium 2-chloroacetate imidazole revealed:
- Tested Organisms : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : The compound exhibited significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial potential.
Study 2: Cytotoxicity in Cancer Cells
Another research focused on the cytotoxic effects against human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Findings : The compound induced a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Synthesis Methods
Disodium 2-chloroacetate imidazole can be synthesized through several methods:
- Direct Reaction Method : Combining chloroacetic acid with imidazole derivatives in the presence of sodium hydroxide.
- Alkylation Reaction : Utilizing alkylating agents to modify the imidazole structure before coupling with chloroacetic acid.
Applications
The unique properties of disodium 2-chloroacetate imidazole make it suitable for various applications:
- Pharmaceuticals : Potential use as an antimicrobial or anticancer agent.
- Agriculture : Investigated for use as a biopesticide due to its efficacy against plant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
